2-(4-Cyclohexylbutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
CYGLU-4, also known as 4-Cyclohexyl-1-Butyl-β-D-Glucoside, is a glycoside compound with the molecular formula C16H30O6 and a molecular weight of 318.41 g/mol . It is primarily used as a detergent for membrane protein solubilization and stabilization . This compound is notable for its high purity and effectiveness in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYGLU-4 involves the glycosylation of cyclohexylbutanol with glucose derivatives under specific reaction conditions. The process typically requires the use of catalysts and controlled temperatures to ensure high yield and purity . The reaction conditions often include:
Catalysts: Acidic or enzymatic catalysts
Temperature: Moderate temperatures (around 60-80°C)
Solvents: Polar solvents such as methanol or water
Industrial Production Methods
Industrial production of CYGLU-4 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality . The key steps include:
Raw Material Preparation: Purification of cyclohexylbutanol and glucose derivatives.
Reaction: Glycosylation under controlled conditions.
Purification: High-performance liquid chromatography (HPLC) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
CYGLU-4 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include cyclohexylbutanol derivatives, glucoside esters, and various substituted glucosides .
Scientific Research Applications
CYGLU-4 has a wide range of applications in scientific research:
Mechanism of Action
CYGLU-4 exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers and proteins, disrupting hydrophobic interactions and facilitating solubilization . The molecular targets include membrane proteins and lipid molecules, and the pathways involved are related to membrane stabilization and protein-lipid interactions .
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylbutanol: A precursor in the synthesis of CYGLU-4.
Glucosides: Other glucoside derivatives with similar solubilizing properties.
Polycarboxylate Ethers: Used as superplasticizers in concrete, similar to CYGLU-4.
Uniqueness
CYGLU-4 is unique due to its high purity, effectiveness in solubilizing membrane proteins, and versatility in various applications. Its ability to enhance the flow and workability of concrete while reducing water content sets it apart from other superplasticizers .
Properties
IUPAC Name |
2-(4-cyclohexylbutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c17-10-12-13(18)14(19)15(20)16(22-12)21-9-5-4-8-11-6-2-1-3-7-11/h11-20H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPARHKVNAJBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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